molecular formula C19H22FN7O B2985904 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1172295-80-5

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea

Cat. No. B2985904
CAS RN: 1172295-80-5
M. Wt: 383.431
InChI Key: BZUYFRFMOOZMKZ-UHFFFAOYSA-N
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Description

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C19H22FN7O and its molecular weight is 383.431. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Applications

  • Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing sulfonamido moieties, similar in structural complexity to the queried compound, have been synthesized and evaluated for their antibacterial properties. Such compounds have shown promising antibacterial activity, highlighting the potential of structurally complex molecules in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : Research on pyrazolopyrimidinone derivatives, structurally related to the queried compound, has demonstrated significant antitumor activity on human breast adenocarcinoma cell lines. This suggests the potential of such compounds in anticancer drug development (Abdellatif et al., 2014).

Inhibition and Drug Discovery

  • FLT3 Inhibitor for Psoriasis Treatment : Compounds with a pyrazolopyrimidine core have been optimized to inhibit FMS-like tyrosine kinase 3 (FLT3), showing significant antipsoriatic effects in preclinical models. This underscores the role of structural analogs in targeting specific molecular pathways for therapeutic purposes (Li et al., 2016).

Molecular Architecture and Supramolecular Chemistry

  • Dimerization of Ureidopyrimidones : Studies on ureidopyrimidones, which share a urea moiety with the queried compound, have explored their dimerization capabilities via hydrogen bonding, contributing to the understanding of supramolecular architectures (Beijer et al., 1998).

properties

IUPAC Name

1-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(3-fluoro-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O/c1-12-9-13(2)27(26-12)18-10-17(23-11-24-18)21-7-8-22-19(28)25-16-6-4-5-15(20)14(16)3/h4-6,9-11H,7-8H2,1-3H3,(H,21,23,24)(H2,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUYFRFMOOZMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)NC3=C(C(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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